1-(benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine
Overview
Description
1-(Benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as Boc-Pip-SO2Ph, is a chemical compound that is widely used in scientific research. It is a piperidine derivative that has a benzylsulfonyl group and a pyrrolidinylcarbonyl group attached to it. Boc-Pip-SO2Ph is a versatile compound that has various applications in the field of chemistry and biology.
Scientific Research Applications
Heterocyclic Chemistry and Complex Compound Formation
Research has focused on the variability in chemistry and properties of compounds related to piperidine, highlighting the preparation and properties of organic compounds and their complexes. This includes investigations into their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity, suggesting a rich area for potential research into analogs and derivatives for various applications (Boča, Jameson, & Linert, 2011).
Asymmetric Synthesis of N-heterocycles
The use of chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including piperidine-based structures, has been extensively studied. These methodologies provide access to structurally diverse N-heterocycles, which are crucial motifs in many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Nucleophilic Aromatic Substitution Reactions
Investigations into the reactions involving piperidine and nitro-aromatic compounds via nucleophilic aromatic substitution offer insights into potential synthetic pathways that could be relevant for modifying or synthesizing new derivatives of piperidine-based compounds for various scientific applications (Pietra & Vitali, 1972).
Antineoplastic Drug Candidates
The development of novel piperidone derivatives demonstrates their potential as antineoplastic drug candidates, highlighting the importance of piperidine derivatives in medicinal chemistry and drug discovery processes. These compounds have shown promising antimalarial, antimycobacterial properties, and significant cytotoxic properties, suggesting their utility in designing new therapeutic agents (Hossain, Enci, Dimmock, & Das, 2020).
Chemokine Receptor Antagonists
Small molecule antagonists, including those derived from piperidine, for chemokine receptors such as CCR3, have been explored for their potential in treating allergic diseases. The structure-activity relationships (SAR) of these antagonists indicate the versatility of piperidine derivatives in developing targeted therapies (Willems & IJzerman, 2009).
properties
IUPAC Name |
(1-benzylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-10-4-5-11-18)16-8-12-19(13-9-16)23(21,22)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJRDSSDJBUNJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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